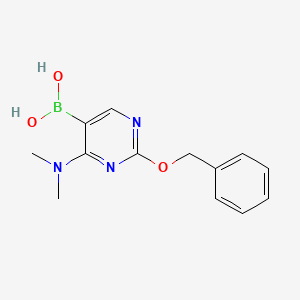

![molecular formula C16H17ClN2O4S B2679430 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide CAS No. 551921-51-8](/img/structure/B2679430.png)

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C16H17ClN2O4S . It has a molecular weight of 368.83 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN2O4S/c1-22-14-7-9-15 (10-8-14)24 (20,21)18-11-16 (19-23-2)12-3-5-13 (17)6-4-12/h3-11,18-19H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Anti-HIV Activity

The compound has been investigated for its potential as an anti-HIV agent. Researchers synthesized and screened derivatives of this molecule for their activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells. While specific derivatives were not mentioned, this avenue of research highlights the compound’s potential in combating viral infections .

Anticancer Properties

Given its structural features, N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzene-1-sulfonamide may exhibit anticancer properties. Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Investigating its interactions with relevant molecular targets (such as kinases or receptors) could provide valuable insights .

Anti-Inflammatory Applications

Sulfonamides are known for their anti-inflammatory properties. Researchers might investigate whether this compound exhibits similar effects. In vitro and in vivo studies could explore its impact on inflammatory pathways, cytokine production, and immune responses .

Enzyme Inhibition

The sulfonamide moiety suggests potential enzyme inhibitory activity. Researchers could explore its interactions with specific enzymes, such as carbonic anhydrases or metalloenzymes. Enzyme inhibition studies could reveal its therapeutic relevance in various diseases .

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. Investigating the compound’s efficacy against bacterial strains (both Gram-positive and Gram-negative) could provide valuable data. Researchers might explore its mode of action and potential synergy with existing antibiotics .

Neuroprotective Effects

Given the compound’s unique structure, it could be evaluated for neuroprotective properties. In vitro assays using neuronal cell lines or animal models could assess its ability to prevent neurodegeneration, reduce oxidative stress, or modulate neurotransmitter systems .

Metabolic Disorders

Researchers could investigate whether N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzene-1-sulfonamide affects metabolic pathways. Studies might focus on glucose metabolism, lipid homeostasis, or insulin sensitivity, potentially leading to novel therapeutic approaches for metabolic disorders .

Other Applications

Exploring additional applications, such as cardiovascular effects, antifungal activity, or wound healing properties, could reveal further facets of this compound’s potential. Researchers should consider its safety profile, pharmacokinetics, and bioavailability in these contexts .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)18-11-16(19-23-2)12-3-5-13(17)6-4-12/h3-10,18H,11H2,1-2H3/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHHLBANQQEMRK-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(=NOC)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC/C(=N/OC)/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)

![(E)-N-(4-acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2679351.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)

![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)

![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)

![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)

![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)